Octyl decyl adipate

Description

Contextualization within the Field of Ester Plasticizers and Synthetic Lubricants

Octyl decyl adipate (B1204190) (ODA) is a mixed diester of adipic acid, belonging to the broader class of aliphatic dicarboxylic acid esters. sci-hub.se These esters are significant in industrial applications, primarily as plasticizers and synthetic lubricants. diva-portal.orgechemi.com As a plasticizer, ODA is added to polymers to increase their flexibility, durability, and workability. ontosight.ai It is particularly valued as a cold-resistant or low-temperature plasticizer for a variety of resins, including polyvinyl chloride (PVC), cellulose (B213188) acetate (B1210297) butyrate, cellulose nitrate, ethyl cellulose, and polystyrene. nih.govgpcchem.comlantter.comhaz-map.com The inclusion of ODA enhances the low-temperature flexibility of these materials, making them suitable for applications such as cold-resistant agricultural films, outdoor water pipes, and packaging for frozen foods. gpcchem.com

In the realm of synthetic lubricants, adipate diesters like ODA serve as synthetic base oils. zslubes.comzslubes.com They are formulated into lubricants that require excellent low-temperature flow properties. zslubes.comzslubes.com Diester fluids are often added to high-performance Group III and Group IV lubricants to improve the solubility of additives, which helps to reduce varnish formation and extend the operational life of the fluid. zslubes.comzslubes.com The molecular structure of ODA, resulting from the esterification of adipic acid with a mix of n-octyl and n-decyl alcohols, provides a unique combination of properties that make it effective in these dual roles. echemi.comnih.govrevmaterialeplastice.ro

Historical Trajectories and Evolution of Research on Adipate Esters

Research into adipate esters as polymer additives has a history spanning several decades. epa.gov Initially, research focused on simple diesters, such as dioctyl adipate (DOA), as effective plasticizers. penpet.comindo-nippon.com The evolution of research in this area has been significantly driven by the search for alternatives to phthalate-based plasticizers, many of which have come under regulatory scrutiny due to environmental and health concerns. diva-portal.orggoogle.comresearchgate.net This has spurred intensive investigation into other classes of compounds, including adipates, citrates, and terephthalates. researchgate.net

Significance of Octyl Decyl Adipate as an Emerging Chemical Compound in Advanced Materials Science and Environmental Studies

This compound is gaining significance as an emerging compound due to its specialized functionalities in advanced materials and its relevance in environmental science. In materials science, ODA is critical for developing polymers that can withstand low-temperature environments without becoming brittle. haz-map.com Its use as a plasticizer in PVC and other polymers allows for the creation of materials for specialized applications, including wire and cable insulation, artificial leather, and various films. gpcchem.commultichemexports.com

From an environmental perspective, the significance of ODA and other adipate esters lies in their potential to serve as safer alternatives to traditional plasticizers. researchgate.netmdpi.com Adipates are generally characterized by lower toxicity and shorter biodegradation periods compared to some phthalates. mdpi.comnih.gov This has led to increased academic inquiry into their environmental fate. cpsc.gov Studies are actively investigating the biodegradation mechanisms of adipate esters, including those with varied alcohol substituents like octyl and decyl groups. researchgate.netnih.govresearchgate.net Research has shown that these compounds can serve as a carbon source for soil microorganisms, breaking down without forming persistent toxic metabolites. researchgate.netmdpi.com This biodegradability is a crucial factor in assessing their environmental impact and promoting them as more sustainable chemical solutions. unilongindustry.comgoogle.com

Delimitation of Current Academic Inquiry and Research Objectives

Current academic inquiry concerning this compound and related compounds is focused on several key areas. A primary objective is the optimization of synthesis processes to improve yield and reduce environmental impact. revmaterialeplastice.ro Researchers are studying the influence of various parameters, such as temperature, catalysts, and reactant ratios, on the direct esterification process. revmaterialeplastice.ro

Furthermore, research is ongoing to evaluate the performance of these adipate esters in new polymer blends and formulations. google.com The goal is to develop novel materials with enhanced properties, such as controlled biodegradation rates, by combining adipate-plasticized polymers with other biopolymers. google.com This line of inquiry seeks to expand the application range of compounds like this compound in creating advanced, effective, and environmentally responsible materials.

Research Data and Findings

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C24H46O4 | echemi.comnih.govchemspider.com |

| CAS Number | 110-29-2 | echemi.comnih.govlantter.com |

| Molecular Weight | 398.6 g/mol | echemi.comnih.gov |

| Appearance | Colorless to clear, straw-colored liquid | nih.govlantter.comhaz-map.com |

| Odor | Mild odor | echemi.comnih.gov |

| Density | 0.92 - 0.98 g/cm³ at 20 °C | echemi.com |

| Melting Point | -50 °C | echemi.com |

| Boiling Point | 220-254 °C at 4 Torr | echemi.com |

| Flash Point | 188.6 °C | echemi.com |

| Refractive Index | 1.453 | echemi.com |

| Vapor Pressure | 2.82E-07 mmHg at 25°C | echemi.com |

| Topological Polar Surface Area | 52.6 Ų | nih.gov |

Table 2: Summary of Research Findings on Adipate Esters

| Research Area | Key Findings | Source(s) |

| Synthesis | The synthesis of mixed adipic esters like ODA can be achieved through direct esterification of adipic acid with n-octyl and n-decyl alcohols. Optimal reaction conditions have been studied to achieve high yields (e.g., 95.5%). | revmaterialeplastice.ro |

| Plasticizing Effect | Adipate esters are effective low-temperature plasticizers for PVC and other polymers, imparting excellent flexibility. They are considered good alternatives to some phthalate (B1215562) esters. | gpcchem.comindo-nippon.commultichemexports.com |

| Use in Lubricants | Adipate diesters serve as synthetic base oils for lubricants requiring outstanding low-temperature flow properties and can improve additive solubility in other base oils. | zslubes.comzslubes.comdtic.mil |

| Biodegradation | Adipate esters are readily biodegradable. The degradation pathway involves the hydrolysis of ester bonds, forming adipic acid and the corresponding alcohols, which can then be utilized by soil microorganisms. The rate of degradation can be influenced by the length of the alcohol chain. | researchgate.netnih.govresearchgate.netoecd.org |

| Environmental Safety | Studies indicate that adipate plasticizers are characterized by reduced toxicity and do not form persistent toxic metabolites during biodegradation, making them an environmentally safer alternative to some traditional plasticizers. | researchgate.netmdpi.comnih.gov |

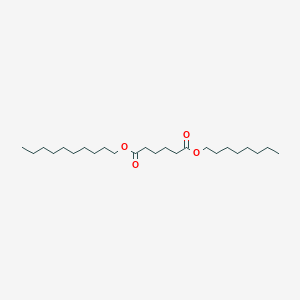

Structure

2D Structure

Properties

IUPAC Name |

6-O-decyl 1-O-octyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-3-5-7-9-11-12-14-18-22-28-24(26)20-16-15-19-23(25)27-21-17-13-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSGBTCJMJADLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026839 | |

| Record name | Hexanedioic acid, decyl octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Hawley] Clear, straw-colored liquid; [MSDSonline] | |

| Record name | Hexanedioic acid, 1-decyl 6-octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Decyl n-octyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220-254 °C @ 4 mm Hg | |

| Record name | N-DECYL N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.92-0.98 @ 20 °C/20 °C | |

| Record name | N-DECYL N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000331 [mmHg] | |

| Record name | n-Decyl n-octyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

110-29-2 | |

| Record name | Decyl octyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Decyl n-octyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1-decyl 6-octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, decyl octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl octyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL OCTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2A4A9Y14S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-DECYL N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: -50 °C | |

| Record name | N-DECYL N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Octyl Decyl Adipate

Principles and Mechanisms of Esterification Reactions for Adipate (B1204190) Synthesis

The formation of adipate esters is governed by the principles of Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com In the context of octyl decyl adipate, the dicarboxylic nature of adipic acid necessitates a controlled, multi-step approach to ensure the attachment of both an octyl and a decyl group to the adipate backbone.

Azeotropic Esterification Techniques and Equilibrium Manipulation

Esterification is an equilibrium-limited process, and the removal of water, a byproduct of the reaction, is crucial for shifting the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. masterorganicchemistry.comunimi.it Azeotropic distillation is a highly effective technique for this purpose. mdpi.comtsijournals.com An inert solvent, such as toluene (B28343) or benzene, is introduced into the reaction mixture. masterorganicchemistry.comtsijournals.com This solvent forms a low-boiling azeotrope with water, which is continuously distilled off from the reaction, thus driving the reaction to completion. masterorganicchemistry.comsciencemadness.org The condensed azeotrope separates into two phases, allowing the water to be removed and the entraining solvent to be recycled back into the reactor. masterorganicchemistry.com

Another strategy to manipulate the reaction equilibrium is to use a large excess of one of the reactants, typically the more economical alcohol. mdpi.com However, for the synthesis of an asymmetric ester like this compound, this approach is less straightforward and requires careful control over reaction conditions to prevent the formation of symmetric diesters.

Step-wise and Multi-stage Esterification Approaches

The synthesis of asymmetric adipates like this compound is typically achieved through a two-stage esterification process. mdpi.com In the first stage, adipic acid is reacted with one of the alcohols (e.g., 1-octanol) in an equimolar ratio to preferentially form the monoester, octyl adipate. mdpi.com The reaction progress can be monitored by measuring the acid number of the reaction mixture. mdpi.com Once the formation of the monoester is maximized, the second alcohol (1-decanol) is introduced to the reaction mixture to esterify the remaining free carboxylic acid group, yielding the desired this compound. mdpi.com This step-wise approach allows for controlled introduction of the different alkyl chains. To facilitate the removal of water, the synthesis is often carried out in a solvent like toluene, and the reaction mixture may be bubbled with an inert gas. mdpi.com

Formation of Asymmetric Alkyl Adipates

The synthesis of asymmetric adipates requires precise control over the reaction to favor the formation of the mixed ester over the symmetric byproducts (dioctyl adipate and didecyl adipate). The step-wise addition of alcohols, as described above, is the primary method to achieve this. mdpi.com The initial reaction between adipic acid and the first alcohol at a 1:1 molar ratio is critical. Adipic acid itself can act as a Brønsted acid catalyst in the initial stages of monoester formation. acs.org Following the formation of the monoester, the second alcohol is added, often in a slight excess, to drive the second esterification to completion. mdpi.com The choice of which alcohol to add first can be influenced by factors such as reactivity and boiling point to optimize the separation and purification of the final product.

Catalysis in this compound Synthesis

Exploration of Inorganic and Organic Acid Catalysts

Traditional catalysts for esterification include inorganic mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (p-TSA). mdpi.commade-in-china.com These catalysts are effective in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com While effective, these homogeneous catalysts can be corrosive and difficult to separate from the final product, often requiring neutralization and washing steps that generate wastewater. acs.org

Solid acid catalysts have emerged as a more environmentally friendly alternative. made-in-china.comchemger.com These heterogeneous catalysts, which can include materials like sulfated zirconia or certain types of fly ash, offer high catalytic activity and selectivity, high-temperature resistance, and straightforward separation from the reaction mixture by simple filtration. made-in-china.comresearchgate.net This simplifies the post-reaction workup and allows for catalyst recycling, aligning with the principles of green chemistry. chemger.comresearchgate.net

Table 1: Comparison of Catalysts in Adipate Synthesis

| Catalyst Type | Advantages | Disadvantages |

|---|---|---|

| Inorganic Acids (e.g., H₂SO₄) | High activity, low cost | Corrosive, difficult to separate, waste generation |

| Organic Acids (e.g., p-TSA) | High activity | Difficult to separate, potential for side reactions |

| Solid Acids | Easy separation, recyclable, low pollution, high selectivity | Can be more expensive, potential for lower activity than homogeneous catalysts |

| Titanate Esters | High activity, high conversion rates, reduced side reactions | Can be sensitive to water, may require specific reaction conditions |

Application of Titanate Ester Catalysts

Titanate esters, such as tetrabutyl titanate or tetra-n-butyl titanate, have proven to be highly effective catalysts for esterification reactions, including the synthesis of adipates and other esters like citrates. made-in-china.comgoogle.comgoogleapis.com These Lewis acid catalysts work by activating the carboxylic acid group, making it more susceptible to reaction with the alcohol. acs.org Titanate catalysts can promote high conversion rates under relatively mild conditions and are known to reduce the occurrence of side reactions. acs.orggoogle.com In some processes, a titanate catalyst is added in a second stage, after the initial monoester formation, to drive the reaction to completion and achieve very high conversions to the desired diester. acs.org The use of titanate catalysts is particularly advantageous in producing high-purity esters required for specialized applications. google.com For instance, chelated titanium adipate has been used as a catalyst for the synthesis of diisooctyl adipate via a transesterification reaction. rsc.org

Development and Efficacy of Solid Acid Catalysts

Solid acid catalysts have emerged as a promising alternative to their liquid counterparts for the synthesis of esters like this compound. made-in-china.com These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, reduced corrosion, and minimized environmental impact. google.comoru.edu The general synthesis of dioctyl adipate, a related compound, involves the direct esterification of adipic acid and n-octanol under acid catalysis. google.com Solid acid catalysts, such as novel solid super-strong acid resins and sulfonated materials, have demonstrated high esterification yields and good selectivity in such reactions. google.comacs.org

The efficacy of solid acid catalysts is influenced by several factors, including their structural properties and the reaction conditions. For instance, catalysts with high surface area and a high density of acidic sites generally exhibit greater catalytic activity. google.commdpi.com Zirconia-based catalysts, for example, are known for their thermal stability and strong acidic sites, which reduces the likelihood of side reactions. mdpi.com The preparation method of the catalyst also plays a crucial role. Sulfonated magnetic SiO2 microspheres prepared via an impregnation method have shown an esterification rate of up to 99.00% for the synthesis of dibutyl adipate, a similar diester. acs.org

The choice of reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants significantly impacts the conversion efficiency. In the synthesis of dimethyl adipate using a fly ash catalyst, the highest conversion was achieved at 200 °C. acs.org Similarly, for sulfonated magnetic SiO2 microspheres, optimal conditions for dibutyl adipate synthesis were found to be a reaction temperature of 105 °C and a specific catalyst-to-liquid ratio. acs.org The reusability of these catalysts is a key advantage; for instance, a lignin-based acid catalyst could be reused at least 10 times with high conversion rates. mdpi.com

Table 1: Efficacy of Various Solid Acid Catalysts in Esterification Reactions

| Catalyst | Reactants | Product | Conversion/Yield | Key Findings | Reference |

|---|---|---|---|---|---|

| Novel solid super-strong acid resin | Adipic acid, n-Octanol | Dioctyl adipate | High esterification yield | Good selectivity, easy separation, reusable, non-corrosive. | google.com |

| Sulfonated magnetic SiO2 microspheres (impregnated) | Adipic acid, n-Butanol | Dibutyl adipate | 99.00% esterification rate | High catalytic performance and great separation ability. | acs.org |

| Sulfonated magnetic SiO2 microspheres (grafted) | Adipic acid, n-Butanol | Dibutyl adipate | 85.61% conversion after 6 cycles | Good cyclic stability. | acs.org |

| Fly ash (FS-1) | Adipic acid, Methanol (B129727) | Dimethyl adipate | 98% recovery | Highest conversion at 200 °C. | acs.org |

| Lignin-based solid acid catalyst | Waste vegetable oil | Fatty acid methyl esters | ~92% conversion | Reusable for at least 10 cycles with >75% conversion. | mdpi.com |

| Phosphotungstic heteropoly acid | Adipic acid, n-Octanol | Di-n-octyl adipate | 99.23% esterification rate | Environmentally friendly catalyst. | bloomtechz.com |

Biocatalytic Synthesis (Enzymatic Esterification) Using Lipases

Biocatalytic synthesis, particularly using lipases, presents a green and highly selective alternative for producing esters like this compound. nih.govnih.gov Lipases are effective catalysts for both esterification and transesterification reactions and can operate under mild conditions, which is advantageous for sensitive substrates. nih.govdss.go.th The use of immobilized lipases is particularly favored as it simplifies catalyst recovery and reuse. mdpi.com

The synthesis of various adipate esters has been successfully demonstrated using lipase (B570770) catalysts. For instance, immobilized Candida antarctica lipase (CALB), often known as Novozym 435, has been effectively used for the esterification of adipic acid with different alcohols. researchgate.netnih.gov In a solvent-free system, the synthesis of an adipate ester from adipic acid and oleyl alcohol achieved a high conversion yield with a low enzyme amount. nih.govresearchgate.net Response surface methodology (RSM) has been employed to optimize reaction parameters such as temperature, enzyme concentration, and substrate molar ratio to maximize yield. researchgate.netnih.gov For the synthesis of dimethyl adipate, a statistical model predicted a maximum conversion yield of 97.6% under optimized conditions. researchgate.net

The kinetics of lipase-catalyzed reactions are crucial for process design. The synthesis of dimethyl adipate was found to follow a Ping-Pong Bi-Bi mechanism with methanol inhibition. researchgate.net The choice of solvent, or lack thereof, also significantly impacts the reaction. Solvent-free systems are often preferred for their environmental benefits and increased volumetric productivity. mdpi.comresearchgate.net

Table 2: Research Findings in Biocatalytic Synthesis of Adipate Esters

| Lipase Source | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica (immobilized, Novozym 435) | Adipic acid, Oleyl alcohol | Adipate ester | High conversion yield in a solvent-free system with low enzyme amount (2.5% w/w). | researchgate.netresearchgate.net |

| Candida antarctica lipase B (immobilized) | Adipic acid, Methanol | Dimethyl adipate | Maximum predicted conversion yield of 97.6% using RSM. Reaction follows a Ping-Pong Bi-Bi mechanism. | researchgate.net |

| Candida antarctica lipase B (immobilized) | Diesters, Amino-substituted diols | Poly(amine-co-esters) | Efficient one-step synthesis with Mw up to 59,000. | acs.org |

| Candida antarctica lipase (CALB) | Dialkyl diester, Diol, Lactone | Aliphatic polyesters | Successful copolymerization in a two-stage process. | acs.org |

| Rhizomucor miehei (Lipozyme IM) | Dimethyl adipate, 2-Ethylhexanol | Methyl-2-ethylhexyl adipate | Less reactive but more enantioselective compared to Novozym 435. | researchgate.net |

Role of Palladium-based Catalysts in Related Octyl Ester Synthesis

While direct research on palladium-based catalysts for this compound synthesis is limited, their role in related ester synthesis provides valuable insights. Palladium catalysts are well-known for their efficiency in various C-H bond activation and coupling reactions, which are fundamental to modern organic synthesis. labmanager.com In the context of ester synthesis, recent developments have shown the potential of bimetallic catalysts, including those containing palladium, for environmentally friendly ester production.

For instance, chemists have developed innovative catalysts containing two noble metals that show remarkable efficiency in ester-producing reactions using oxygen as the sole oxidant. labmanager.com This approach is significantly more sustainable than traditional methods that require stoichiometric oxidants. Furthermore, in the context of producing adipic acid, a precursor for this compound, a three-component system including Pd/C has been used to achieve a high conversion of glucarodilactone to adipic acid. tandfonline.com Additionally, the cooperative catalysis of zirconia-supported rhenium oxide and Pd/C has been successful in the synthesis of dibutyl adipate from d-glucaric acid-1,4-lactone. tandfonline.com These examples highlight the potential utility of palladium-based systems in developing greener and more efficient routes for adipate ester production.

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being integrated into the chemical industry to minimize environmental impact. primescholars.com For the production of this compound, these principles manifest in the design of solvent-free reaction media, the development of sustainable and recoverable catalysts, and considerations for atom economy and process efficiency. primescholars.comacs.org

Design and Implementation of Solvent-Free Reaction Media

Solvent-free reaction systems offer significant environmental and economic advantages by eliminating the need for potentially toxic organic solvents and simplifying product purification. nih.govmdpi.comrsc.org In the context of this compound synthesis, conducting the esterification in a solvent-free medium, where one of the reactants (e.g., the alcohol) acts as the solvent, is a key green chemistry strategy. nih.govacs.org

Development of Sustainable and Recoverable Catalyst Systems

The development of sustainable and recoverable catalysts is a cornerstone of green chemistry in ester synthesis. primescholars.com Both solid acid catalysts and immobilized enzymes fit this paradigm. Solid acid catalysts, such as sulfonated zirconia or functionalized silica (B1680970), can be easily filtered from the reaction mixture and reused multiple times without significant loss of activity. oru.edumdpi.com For instance, sulfonated magnetic SiO2 microspheres used in the synthesis of dibutyl adipate could be recycled six times with the grafted version retaining 85.61% of its conversion rate. acs.org

Similarly, immobilizing lipases on solid supports not only allows for their recovery and reuse but can also enhance their stability. mdpi.com This approach has been widely adopted in the biocatalytic synthesis of various esters. nih.gov Zinc(II) salts have also been investigated as recyclable catalysts for fatty acid esterification, where the catalyst precipitates as a zinc carboxylate at the end of the reaction, allowing for easy filtration and reuse. nih.govacs.org

Atom Economy and Process Efficiency Considerations

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comwikipedia.org The direct esterification of adipic acid with octanol (B41247) and decanol (B1663958) to form this compound is inherently an atom-economical reaction, with water being the only byproduct. nrochemistry.comwikipedia.org This is a significant advantage over other synthetic routes that might use acid anhydrides or acid chlorides, which generate less benign and more wasteful byproducts. wikipedia.org

Optimization and Kinetic Studies of Synthesis Parameters

The production of this compound is a nuanced process, where the interplay of various factors dictates the final product's quality and quantity. Researchers have meticulously studied these parameters to establish optimal conditions for synthesis.

Reaction temperature is a critical parameter in the synthesis of adipate esters. An increase in temperature generally enhances the reaction rate and conversion. For instance, in enzymatic esterification, raising the temperature from 60°C to 80°C significantly increases both the initial reaction rate and the final conversion. mdpi.com In one study, a conversion of 98.51% was achieved in five hours at 80°C, while a similar conversion (99.20%) was reached in only four hours at 90°C. mdpi.com Conversely, reactions at lower temperatures like 60°C and 70°C show a considerably reduced rate and lower final conversions. mdpi.com Higher temperatures can also reduce the viscosity of the reaction system, thereby lowering diffusional limitations between substrates and catalysts. researchgate.net

Pressure also plays a crucial role, particularly in removing byproducts like water to shift the reaction equilibrium towards the product side. The application of a vacuum has been shown to be a key factor in achieving 100% conversion in the synthesis of diisononyl adipate, a related compound. researchgate.net In some industrial processes for preparing esters, after the initial esterification, the crude ester is heat-treated at temperatures between 160°C to 340°C under pressure to improve purity and thermal stability. google.com

Table 1: Effect of Temperature on Esterification Conversion

| Temperature (°C) | Reaction Time (hours) | Conversion (%) |

| 60 | 7.5 | 79.59 mdpi.com |

| 70 | 7.0 | 86.66 mdpi.com |

| 80 | 5.0 | 98.51 mdpi.com |

| 90 | 4.0 | 99.20 mdpi.com |

This table is interactive. Click on the headers to sort the data.

The molar ratio of the reactants—adipic acid, octanol, and decanol—is a determining factor for the yield of this compound. In many esterification processes, an excess of the alcohol is used to drive the reaction towards completion. For the synthesis of diisooctyl adipate, an optimal molar ratio of isooctanol to dimethyl adipate was found to be 2.55:1. nih.govrsc.org Increasing the amount of alcohol is generally favorable up to a certain point, beyond which the concentration of the reaction system decreases, leading to a gradual decrease in the yield. nih.gov

In enzymatic synthesis, the optimal substrate molar ratio can vary. For instance, in the synthesis of diisononyl adipate, an optimal molar ratio of adipic acid to isononyl alcohol was found to be 1:3. researchgate.net However, for other enzymatic esterifications, a stoichiometric molar ratio of 1:1 (acid to alcohol) has been reported as optimal. mdpi.com The optimization of this ratio is crucial for maximizing product yield and minimizing the use of excess reactants.

Table 2: Molar Ratio Optimization in Adipate Ester Synthesis

| Adipate Ester | Reactants | Optimal Molar Ratio (Alcohol:Acid/Ester) | Reference |

| Diisooctyl adipate | Isooctanol, Dimethyl adipate | 2.55:1 | nih.govrsc.org |

| Diisononyl adipate | Isononyl alcohol, Adipic acid | 3:1 | researchgate.net |

| Biolubricant | 2-methyl hexanoic acid, 2-octyl-1-dodecanol | 1:1 | mdpi.com |

| Octyl esters | Octanol, Free fatty acids | 2.5:1 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The choice and loading of the catalyst are pivotal in the synthesis of this compound. Various catalysts, including inorganic acids, organic acids, titanate esters, and solid acids, are utilized. chemger.comechemi.com Solid acid catalysts are particularly favored for their high catalytic activity, selectivity, high-temperature resistance, and environmental friendliness. chemger.comechemi.com

The optimal catalyst loading depends on the specific catalyst and reaction conditions. For the synthesis of diisooctyl adipate using a novel titanium adipate catalyst, the optimal dosage was found to be 2.39% of the total mass of the reactants. nih.govrsc.org In enzymatic synthesis, catalyst loading is also a critical parameter. For example, in the production of a biolubricant, a 2.5% (w/w) biocatalyst concentration was found to be optimal. mdpi.com However, increasing the catalyst loading does not always lead to a higher yield. In some cases, an excessive amount of catalyst can lead to a decline in ester yield due to limitations in internal mass transfer between the reactants and the catalyst. researchgate.net The activity of the catalyst can also change over time and with reuse. For instance, one study showed that a lipase biocatalyst retained 96.03% of its initial activity after five consecutive reuses. mdpi.com

The synthesis of this compound typically follows the principles of esterification kinetics. The reaction is reversible, and its rate is influenced by factors such as temperature, catalyst concentration, and the concentration of reactants and products. acs.org The formation of the adipic acid monoester is reported to occur relatively quickly, with adipic acid itself acting as a Brønsted acid catalyst. acs.org

Advanced Analytical and Spectroscopic Characterization of Octyl Decyl Adipate

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating ODA from complex mixtures and accurately determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of ODA. medistri.com It combines the separation capabilities of GC with the identification power of MS. medistri.com In the context of ODA, GC-MS is instrumental in assessing the purity of the compound and identifying any potential impurities. medistri.com The sample, once vaporized, travels through a GC column where individual components are separated based on their volatility and interaction with the column's stationary phase. medistri.com These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each substance, allowing for definitive identification. medistri.com

For ODA, the mass spectrum shows characteristic peaks that confirm its structure. nih.gov The fragmentation pattern can reveal the presence of the octyl and decyl chains, as well as the adipate (B1204190) backbone. By comparing the obtained spectrum with reference libraries, the identity of ODA can be confirmed. medistri.comnih.gov Furthermore, GC-MS can detect and identify impurities that may be present from the manufacturing process or degradation, such as residual alcohols (1-octanol and 1-decanol) or other diesters. The quantitative aspect of GC-MS allows for the determination of the percentage purity of ODA.

A typical GC-MS analysis of ODA would involve a temperature-programmed separation on a suitable capillary column, such as a (5%-phenyl)-methylpolysiloxane column, followed by electron ionization (EI) mass spectrometry. mdpi.com The resulting total ion chromatogram (TIC) would show a major peak corresponding to ODA, with any impurities appearing as smaller, separate peaks.

Table 1: Illustrative GC-MS Data for Octyl Decyl Adipate

| Parameter | Value |

| Retention Time | Dependent on column and conditions |

| Major Mass Fragments (m/z) | 129, 241, 43, 56, 54 nih.gov |

| Purity (Typical) | >99% |

| Common Impurities | Dioctyl adipate, Didecyl adipate, 1-octanol (B28484), 1-decanol (B1670082) |

This table is for illustrative purposes; actual values may vary based on the specific instrument and method used.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Determination

High-performance liquid chromatography (HPLC) is another key technique for the analysis of ODA. mdpi.com It is particularly useful for quantitative analysis and can be used to determine the purity of the compound. mdpi.comresearchgate.net In contrast to GC, HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com For adipate esters like ODA, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water). mdpi.com

Detection in HPLC can be achieved using various detectors, with ultraviolet (UV) detection being common for compounds with a suitable chromophore. However, since adipate esters lack a strong UV chromophore, a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) may be more appropriate. mdpi.com Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity. tuwien.at

HPLC methods are valuable for determining the concentration of ODA in various samples, including commercial products and environmental matrices. mdpi.com The purity of synthesized ODA can also be effectively determined by HPLC, with the area of the main peak corresponding to the purity level. mdpi.comresearchgate.net

Method Validation Protocols (e.g., Recovery, Reproducibility, Detection Limits)

To ensure the reliability of analytical results for ODA, rigorous method validation is essential. rsc.orgresearchgate.net Validation protocols establish the performance characteristics of an analytical method and demonstrate its suitability for the intended purpose. Key validation parameters include:

Recovery: This assesses the efficiency of the extraction process by measuring the amount of analyte recovered from a spiked sample matrix. For adipate esters, recovery rates are often evaluated in various matrices like water, soil, or food products. mdpi.comrsc.org Acceptable recovery is typically in the range of 80-120%.

Reproducibility/Precision: This measures the closeness of agreement between independent test results obtained with the same method on identical test material but under different conditions (e.g., different analysts, different equipment, or on different days). It is often expressed as the relative standard deviation (RSD). For plasticizer analysis, RSD values are expected to be low, indicating good reproducibility. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. rsc.orgresearchgate.net For trace analysis of ODA in environmental or biological samples, low LODs and LOQs are crucial. rsc.orguva.es These limits can vary significantly depending on the analytical technique and the sample matrix. For instance, GC-MS methods can achieve LODs in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. mdpi.comresearchgate.net

Table 2: Typical Method Validation Parameters for Adipate Analysis

| Parameter | Typical Acceptance Criteria |

| Recovery | 80-120% nih.gov |

| Reproducibility (RSD) | < 15-20% |

| Linearity (R²) | > 0.99 researchgate.net |

| LOD | ng/L to µg/L range mdpi.comresearchgate.net |

| LOQ | ng/L to µg/L range mdpi.comresearchgate.net |

These values are general guidelines and may vary depending on the specific method and regulatory requirements.

Strategies for Blank Value Reduction in Environmental and Biological Sample Analysis

A significant challenge in the analysis of plasticizers like ODA is background contamination, which leads to high blank values. researchgate.net Plasticizers are ubiquitous in the laboratory environment, found in solvents, reagents, and plastic consumables. uva.eschromforum.org This can interfere with the accurate quantification of low levels of ODA in samples. researchgate.net

Several strategies are employed to minimize blank contamination:

Use of High-Purity Solvents and Reagents: Solvents and reagents should be of the highest purity available (e.g., LC-MS grade) and checked for plasticizer contamination before use. chromforum.org

Avoidance of Plastic Materials: The use of plastic labware (e.g., pipette tips, containers) should be minimized or avoided altogether. Glassware should be meticulously cleaned, often by rinsing with solvent or baking at high temperatures. uva.es

Dedicated Laboratory Space: Performing plasticizer analysis in a laboratory with minimal PVC materials (e.g., flooring, cables) can help reduce airborne contamination. europa.eu

Procedural Blanks: Analyzing procedural blanks (samples that go through the entire analytical process without the addition of the sample matrix) is crucial to monitor and correct for background contamination. uva.eseuropa.eu

Instrumental Modifications: In HPLC, a delay column can be installed between the pump and the autosampler to trap contaminants from the mobile phase, allowing them to elute separately from the analytes of interest. chromforum.org

Spectroscopic Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of ODA.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis (e.g., Ester Linkages, C-O-C Vibrations)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com For ODA, the FTIR spectrum provides clear evidence of its ester structure. The most prominent absorption band in the FTIR spectrum of an adipate ester is due to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1730-1740 cm⁻¹. mdpi.comresearchgate.net

Other important characteristic absorption bands include:

C-O-C Stretching Vibrations: Strong bands corresponding to the stretching of the C-O-C ester linkage are observed in the 1170-1250 cm⁻¹ region. mdpi.comacs.org For similar adipate esters, these have been noted around 1173-1176 cm⁻¹. mdpi.com

C-H Stretching Vibrations: Absorption bands from the stretching of C-H bonds in the octyl and decyl alkyl chains are seen in the 2850-2960 cm⁻¹ range.

C-H Bending Vibrations: Bending vibrations of the CH₂ groups appear around 1465 cm⁻¹.

By analyzing the positions and intensities of these absorption bands, the presence of the ester functional groups and the aliphatic nature of the octyl and decyl chains in ODA can be unequivocally confirmed. mdpi.comresearchgate.net

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1730-1740 mdpi.comresearchgate.net | Strong, sharp absorption |

| C-O-C (Ester) | ~1170-1250 mdpi.comacs.org | Strong absorption |

| C-H (Alkyl) | ~2850-2960 | Stretching vibrations |

| C-H (Alkyl) | ~1465 | Bending vibrations |

This table provides approximate ranges for the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, providing unambiguous assignment of protons (¹H) and carbons (¹³C) within the molecule.

In ¹H NMR spectroscopy, specific chemical shifts (δ) are indicative of the electronic environment of the protons. For this compound, the methylene (B1212753) protons (–O–CH₂–) immediately adjacent to the ester oxygen atoms exhibit a multiplet signal in the region of δ 4.06–4.13 ppm. The protons on the adipate backbone, specifically the –CH₂– groups next to the carbonyl (–COO–), appear as a triplet at approximately δ 2.30–2.35 ppm. The numerous methylene (CH₂) groups within the octyl and decyl alkyl chains produce a complex series of overlapping multiplets between δ 1.25 and 1.66 ppm.

¹³C NMR spectroscopy provides complementary information by detailing the carbon skeleton. The carbonyl carbons (C=O) of the ester groups are typically observed at the lowest field, around δ 173.4 ppm, due to the strong deshielding effect of the adjacent oxygen atoms. The carbons of the methylene groups directly bonded to the ester oxygens (–O–CH₂–) resonate at approximately δ 64.43 ppm. The carbons in the main alkyl chains of the octyl and decyl groups, as well as the central carbons of the adipate moiety, appear at higher fields (lower δ values), consistent with their saturated aliphatic nature. ukm.myxinsuvn.com

Interactive Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ester Carbonyl (–C OO–) | - | ~173.4 |

| Methylene adjacent to ester oxygen (–O–C H₂–) | ~4.06–4.13 (multiplet) | ~64.43 |

| Methylene on adipate backbone (–C H₂–COO–) | ~2.30–2.35 (triplet) | ~33.4 |

Mass Spectrometry (MS) Fragmentation Patterns for Isomer Differentiation and Structural Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for differentiating it from its isomers through the analysis of its fragmentation patterns. When subjected to ionization, typically through electron impact (EI), the molecule fragments in a predictable manner, yielding ions that are characteristic of its structure.

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight. However, the most informative peaks often arise from the cleavage of the ester linkages. Common fragmentation pathways include the loss of the octyl or decyl alkyl chains, resulting in [M-alkyl]⁺ ions. For instance, cleavage can lead to the formation of a prominent peak at m/z 129. nih.gov Another significant fragment often observed is at m/z 241. nih.gov The fragmentation pattern will also display clusters of peaks separated by 14 mass units, which corresponds to the sequential loss of CH₂ groups from the alkyl chains. libretexts.org By carefully analyzing these fragmentation patterns, it is possible to confirm the specific arrangement of the octyl and decyl groups and distinguish this compound from other isomeric esters.

Interactive Table: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 129 | Characteristic fragment ion |

Raman Spectroscopy for Vibrational Fingerprinting

The Raman spectrum of this compound exhibits several characteristic bands. A strong peak corresponding to the C=O stretching of the ester group is observed around 1725 cm⁻¹. The C–H bending vibrations of the alkyl chains produce a notable band at approximately 1440 cm⁻¹. Additionally, a distinct peak around 890 cm⁻¹ is attributed to the C–C–O skeletal vibrations within the ester linkage. The region between 300 and 1900 cm⁻¹ is often referred to as the fingerprint region, as the combination of peaks in this area is unique to the molecule, allowing for its unambiguous identification. spectroscopyonline.comresearchgate.netacs.org

Interactive Table: Characteristic Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1725 | C=O stretching (ester carbonyl) |

| ~1440 | C–H bending (alkyl chains) |

Thermal and Rheological Characterization Methodologies

Understanding the thermal and flow behavior of this compound is critical, especially in its application as a plasticizer. These properties are investigated using techniques such as Differential Scanning Calorimetry.

Differential Scanning Calorimetry (DSC) for Investigating Polymer-Plasticizer Interactions and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. tainstruments.com For this compound, DSC is employed to determine its own thermal transitions and to investigate its interaction with polymers when used as a plasticizer.

When a polymer is blended with a plasticizer like this compound, the plasticizer molecules intersperse between the polymer chains, increasing intermolecular space and enhancing chain mobility. This effect is observed as a decrease in the glass transition temperature (Tg) of the polymer, a key indicator of plasticization efficiency. mdpi.comsemanticscholar.org DSC analysis typically involves heating the polymer-plasticizer blend at a controlled rate. acs.org The Tg is identified as a step-like change in the heat flow on the DSC thermogram. tainstruments.comresearchgate.net The magnitude of the Tg depression is directly related to the effectiveness of the plasticizer. Studies on similar adipate esters have shown that they effectively lower the Tg of polymers like PVC. mdpi.comresearchgate.net The thermal history of the sample is often removed by an initial heating and cooling cycle to ensure accurate and reproducible measurements of the Tg during a second heating scan. mdpi.comacs.org

Environmental Fate and Ecotoxicological Assessment of Octyl Decyl Adipate

Biodegradation Pathways and Mechanisms

The breakdown of octyl decyl adipate (B1204190) in the environment is primarily a biological process driven by microbial activity. Adipate esters, as a class, are recognized as being biodegradable, serving as a potential carbon source for various microorganisms. mdpi.commdpi.comnih.gov The specific pathways and the efficiency of this degradation are influenced by the compound's molecular structure and the prevailing environmental conditions.

Aerobic and Anaerobic Degradation Kinetics in Environmental Compartments (Water, Soil, Sediment)

While specific kinetic data for octyl decyl adipate is limited, studies on analogous long-chain adipate esters and related polyesters like poly(butylene adipate-co-terephthalate) (PBAT) provide significant insights. Adipates are known to be biodegradable, with degradation occurring in soil, water, and sediment. diva-portal.org The rate of this process is significantly dependent on the presence of oxygen.

Aerobic degradation is generally the more efficient pathway for the breakdown of large organic molecules. rsc.orgcsic.es Under aerobic conditions, microorganisms utilize oxygen to break down the ester, leading to more rapid and complete degradation. csic.es In contrast, anaerobic degradation proceeds at a notably slower rate. rsc.orgcanada.canih.gov For instance, studies on other long-chain esters in aquatic sediment systems show that degradation is more limited under anaerobic conditions. canada.ca The half-life for related ester plasticizers in sediments can range from several days to months, depending on the specific compound and environmental conditions. researchgate.net For example, mono-alkyl esters, which are metabolites of diesters, have been observed to have half-lives in sediment ranging from 16 to 39 hours at 22°C. nih.gov

In soil, the degradation of adipate plasticizers has been shown to occur over time, with one study on a PVC composite containing adipates suggesting complete biodegradation could take approximately 5 years. ecetoc.org The process involves the transformation of the compound into smaller, water-soluble acidic products which can alter the local soil chemistry. mdpi.comrsc.org

Identification and Characterization of Microbial Strains Involved in Adipate Degradation

A variety of microorganisms are capable of degrading adipate esters and related polyesters. These microbes utilize the compounds as a source of carbon and energy. Both bacteria and fungi have been identified as key players in this process.

Fungal strains known to be involved include species from the genera Aspergillus, Pénicillium, and Trichoderma. researchgate.net Studies have shown that these microscopic fungi can readily colonize and grow on adipate esters. nih.gov

Bacterial degradation is also well-documented. The bacterium Rhodococcus rhodochrous has been shown to degrade di-2-ethylhexyl adipate (DEHA), a structurally similar compound. nih.govresearchgate.net Other bacterial genera implicated in the breakdown of adipate-containing polyesters include Bacillus (specifically Bacillus sp. JO01, Bacillus toyonensis, Bacillus pumilus), Peribacillus frigoritolerans, and Acidovorax delafieldii. jmb.or.krmdpi.comoup.com These microorganisms are typically isolated from soil and aquatic environments where such pollutants may accumulate.

Enzymatic Hydrolysis and Beta-Oxidation as Primary Degradation Routes

The microbial breakdown of this compound begins with the enzymatic cleavage of its ester bonds. This initial step is a hydrolysis reaction, catalyzed by extracellular enzymes such as lipases and esterases secreted by microorganisms. researchgate.netoup.comrsc.org This reaction breaks the diester down into a monoester and an alcohol (octanol or decanol), and subsequently, the monoester is hydrolyzed into adipic acid and the other corresponding alcohol. mdpi.comnih.goveuropa.eu

Following hydrolysis, the resulting components—adipic acid, octanol (B41247), and decanol (B1663958)—are further metabolized. The long-chain alcohols are typically oxidized by alcohol and aldehyde dehydrogenases to form their corresponding carboxylic acids (octanoic acid and decanoic acid). europa.eu

Both the adipic acid and the newly formed fatty acids are then degraded through the beta-oxidation pathway. europa.eucuni.cz This core metabolic process occurs within the microbial cells, systematically breaking down the long carbon chains into two-carbon acetyl-CoA units. nih.gov These acetyl-CoA units can then enter the citric acid cycle to generate energy for the cell.

Profiling and Persistence of Biodegradation Metabolites (e.g., Adipic Acid, Alcohols, Monoesters)

The biodegradation of this compound yields a series of intermediate metabolites. The primary breakdown products are the octyl monoester of adipic acid, the decyl monoester of adipic acid, octanol, and decanol. mdpi.comeuropa.eu Further hydrolysis breaks down the monoesters to release adipic acid. mdpi.comnih.gov

Studies on similar adipate esters indicate that the monoester intermediates are typically transient and found only in trace amounts during the degradation process, suggesting they are quickly broken down further. mdpi.com This is an important toxicological consideration, as some monoesters of other plasticizers (like phthalates) have been shown to be more biologically active than the parent compound.

The ultimate metabolites, adipic acid, octanol, and decanol, are themselves subject to further biodegradation. mdpi.comnih.gov Adipic acid is known to be readily biodegradable and is not considered environmentally persistent. ecetoc.orgatamanchemicals.com The long-chain alcohols are oxidized and then broken down via beta-oxidation. However, some studies have noted that certain metabolites, such as 2-ethylhexanol (from DEHA), can be resistant to further degradation by certain microbes and may be released into the environment. nih.govresearchgate.net The accumulation of long-chain fatty acids like decanoic acid has also been observed, as they can be more slowly metabolized by microorganisms. mdpi.com

Influence of Molecular Structure (e.g., Alkyl Chain Length) on Degradation Rate and Pathway

The molecular structure of an adipate ester, particularly the length of its alkyl chains, has a significant impact on its rate of biodegradation. mdpi.comresearchgate.net Research comparing different adipate esters has shown that increasing the length of the alcohol chain tends to decrease the degradation rate. mdpi.comnih.gov

This phenomenon is likely due to a combination of factors. Longer alkyl chains increase the molecule's hydrophobicity and may cause steric hindrance, making it more difficult for microbial enzymes to access the ester bonds. mdpi.com It may also be more difficult for larger molecules to penetrate the microbial cell membrane for intracellular degradation. mdpi.com A study on a series of alkyl butoxyethyl adipates found that the rate of hydrolysis decreased with increasing chain length, and the formation of decanol from the decyl-containing ester was the slowest in the series. mdpi.comnih.gov This suggests that the octyl and decyl components of this compound contribute to a slower degradation profile compared to shorter-chain adipates like dibutyl adipate.

Environmental Partitioning and Transport Behavior

When released into the environment, this compound's movement and distribution are dictated by its physicochemical properties. With a high calculated octanol-water partition coefficient (XLogP3 of 8.5) and very low water solubility, it is a highly lipophilic and hydrophobic compound. cdc.govnih.gov

This leads to a strong tendency to partition out of the water phase and adsorb to organic matter in soil and sediment. mdpi.comdiva-portal.orgcdc.gov Its organic carbon-water (B12546825) partition coefficient (Koc) is estimated to be high, indicating it will be largely immobile in soil and will not readily leach into groundwater. nih.gov In aquatic systems, it is expected to associate with suspended solids and settle into the sediment, which becomes its primary sink. canada.cacdc.gov

Due to its very low vapor pressure (estimated at 2.82E-07 mmHg at 25°C), this compound is not volatile. chemicalbook.in Consequently, significant transport in the atmosphere is not expected. Any minor amounts that enter the atmosphere would likely exist in the particulate phase and be removed through wet and dry deposition. diva-portal.orgnih.gov This lack of volatility and atmospheric transport means that environmental contamination is likely to be localized to areas of release. diva-portal.org

Interactive Data Table: Physicochemical Properties of this compound Click on the headers to sort the data.

| Property | Value | Source |

| Molecular Formula | C24H46O4 | cdc.gov |

| Molecular Weight | 398.6 g/mol | cdc.gov |

| Physical State | Liquid | nih.gov |

| Melting Point | -50 °C | cdc.gov |

| Boiling Point | 220-254 °C @ 4 mm Hg | cdc.gov |

| Vapor Pressure | 2.82 x 10⁻⁷ mmHg @ 25°C | chemicalbook.in |

| Density | 0.923 g/cm³ | chemicalbook.in |

| Log Kow (XLogP3) | 8.5 | cdc.gov |

Modeling Distribution Across Environmental Media (Air, Water, Soil, Sediment)

This compound, a high molecular weight ester, is expected to predominantly partition to soil and sediment when released into the environment. Its low vapor pressure suggests that its presence in the atmosphere will be minimal.

Models of environmental distribution for similar long-chain adipates and phthalates support this prediction. For instance, substances like di(2-ethylhexyl) adipate (DEHA), dioctyl adipate, and diisoctyl adipate, when introduced into an aquatic environment, are expected to largely sorb to particulate matter and ultimately settle in the sediment diva-portal.org. This limits their transport via water diva-portal.org. Similarly, long-chain phthalates such as diisodecyl phthalate (B1215562) (DIDP) and diundecyl phthalate (DUP), which share structural and physical similarities with this compound, are predicted to partition into sediment and the suspended particulate fraction of surface waters upon release canada.ca.

When released to the atmosphere, these types of compounds are anticipated to undergo wet and dry deposition, leading to their distribution primarily into soil and sediment canada.ca. Releases to soil are expected to result in the compound remaining within the soil compartment, with limited leaching into groundwater due to its high potential for adsorption to organic matter canada.ca. A Swedish study that sampled air, water, sludge, sediment, and fish found no adipates in the air, confirming their low potential for long-range atmospheric transport diva-portal.org. The general occurrence of similar adipates in fish and sediments clearly indicates their entry into the aquatic environment diva-portal.org.

Table 1: Predicted Environmental Distribution of this compound

| Environmental Compartment | Predicted Distribution | Rationale |

|---|---|---|

| Air | Low | Low vapor pressure and findings from environmental sampling of similar adipates suggest negligible long-range atmospheric transport diva-portal.orgnih.gov. |

| Water | Low (in dissolved phase) | High hydrophobicity leads to sorption onto suspended particles, with limited transport in the dissolved phase diva-portal.org. |

| Soil | High | Expected to remain within the soil compartment upon release due to high partitioning potential canada.canih.gov. |

| Sediment | High | Adsorption to particulate matter leads to deposition and accumulation in sediments diva-portal.orgcanada.ca. |

Adsorption and Desorption Characteristics on Soil Particulates and Organic Matter

The behavior of this compound in soil and sediment is largely governed by adsorption and desorption processes. As hydrophobic and lipophilic compounds, adipates tend to accumulate in soil nih.gov. The extent of this process is described by the adsorption-desorption distribution coefficient (Kd), which is often normalized to the organic carbon content (Koc) ecetoc.org.

For organic compounds like this compound, sorption is primarily a process of partitioning between the liquid phase (water) and the solid phase, particularly the organic matter within soil and sediment ecetoc.org. While this is often considered a rapid and reversible process, studies on other organic compounds have shown that adsorption can continue slowly over extended periods, possibly due to diffusion into organic matter and nanopores ecetoc.org.

Volatilization Potential and Atmospheric Degradation Processes (e.g., Hydroxyl Radical Reactions)

In the unlikely event that this compound enters the vapor phase in the atmosphere, it would be subject to degradation by photochemically-produced hydroxyl radicals. For the similar compound, vapor-phase diisooctyl adipate, the half-life for this reaction in the air is estimated to be 16 hours, based on a calculated rate constant nih.gov. This suggests that any minor amounts of these adipates that do volatilize would be degraded relatively quickly in the atmosphere. Particulate-phase adipates may be removed from the air through wet and dry deposition nih.gov.

Bioaccumulation and Biotransformation Studies

The potential for this compound to accumulate in living organisms is a key aspect of its ecotoxicological assessment. This is balanced by the ability of organisms to metabolize or biotransform the compound.

Elucidation of Biotransformation Mechanisms within Organisms

Adipate esters are susceptible to biotransformation, primarily through hydrolysis. As esters, they can be broken down into their constituent alcohol and acid components diva-portal.org. For dioctyl adipate, the final hydrolysis products are octanol and hexanedioic acid (adipic acid) diva-portal.org. It is expected that this compound would undergo a similar process, yielding octanol, decanol, and adipic acid.

Research on the biodegradation of newly synthesized alkyl butoxyethyl adipates in soil has provided insight into these mechanisms. The study found that adipic acid, butoxyethanol, and the corresponding aliphatic alcohols (butanol, hexanol, octanol, and decanol) were the metabolites formed nih.gov. The rate of hydrolysis was observed to decrease as the length of the alcohol chain increased, with decanol being formed the most slowly nih.gov. This indicates that the ester linkage is the primary site of microbial attack.

This enzymatic hydrolysis is a common detoxification pathway in many organisms. The resulting alcohols and adipic acid can then be further metabolized through common cellular pathways. The rapid metabolism and elimination of these compounds reduce their potential for long-term bioaccumulation canada.ca. Studies on similar compounds like di-n-octyl phthalate have shown that co-cultures of bacteria can completely degrade the substance, with one strain breaking the ester bonds and another metabolizing the resulting acid researchgate.net.

Food Chain Transfer and Biomagnification Potential

Biomagnification is the process where the concentration of a chemical increases in organisms at successively higher levels in a food chain up.pt. For a substance to biomagnify, it must be persistent in organisms and efficiently transferred from prey to predator.

The potential for this compound to biomagnify appears to be low. This is primarily due to its susceptibility to biotransformation. As discussed, organisms can metabolize adipate esters, which prevents their accumulation to high levels and subsequent transfer up the food chain canada.ca.

A systematic review and meta-analysis of data on microplastics and their associated chemical additives concluded that biomagnification of these additives across a general marine food web is not supported by current field or laboratory studies au.dkplos.org. The same review noted a lack of data that precludes a definitive assessment of trophic transfer for many plastic additives au.dkplos.org. While some sources suggest that phthalates are likely to biomagnify mdpi.com, others contend that their rapid biotransformation limits this potential canada.ca. Given that this compound is readily biodegradable, it is unlikely to persist and biomagnify in food webs nih.govresearchgate.net.

Ecotoxicological Impacts and Risk Assessment of this compound

The ecotoxicological profile of this compound is often evaluated using data from structurally similar and more extensively studied adipate esters, such as dioctyl adipate (DOA), due to a scarcity of specific data on the target compound. Adipate plasticizers are generally considered a safer alternative to phthalates, exhibiting lower toxicity and more rapid biodegradation. nih.govresearchgate.netnih.gov

Assessments of Toxicity to Environmental Microorganisms and Fungi (e.g., Fungal Resistance)

Adipate esters are known to be susceptible to microbial degradation, which is a key aspect of their environmental fate. nih.govasm.org Polyvinyl chloride (PVC) materials plasticized with these esters are prone to microbiological attack, with fungi and bacteria utilizing the plasticizers as a carbon source. nih.govresearchgate.net

Studies on plasticized PVC have shown that the presence of dioctyl adipate (DOA) can stimulate the adhesion and biodegradation activity of fungi such as Aureobasidium pullulans. researchgate.net This fungus, along with various yeasts, has been identified as a primary colonizer of pPVC surfaces containing DOA when exposed to the atmosphere. asm.orgnih.gov The ability of fungal isolates to degrade DOA can be demonstrated in laboratory settings by observing the formation of clear zones on agar (B569324) plates where the adipate is the sole carbon source. nih.gov

Research on asymmetric esters of adipic acid, specifically octyl butoxyethyl adipate (OBEA) and decyl butoxyethyl adipate (DBEA), which are structurally related to this compound, provides further insight into fungal resistance. These compounds have been shown to serve as a food source for various microscopic fungi. nih.govnih.gov In tests using fungal strains such as Aspergillus niger, Pénicillium funiculosum, and Trichoderma lignorum, these adipate esters supported significant mycelium growth over a 28-day period. researchgate.net The fungal resistance of these esters is slightly higher for those with longer alkyl chains (OBEA and DBEA). nih.govresearchgate.net

Fungal Resistance of Alkyl Butoxyethyl Adipates

| Ester | Fungal Growth (28 days) | Assessment |

| Butyl Butoxyethyl Adipate (BBEA) | Significant mycelial overgrowth | Serves as a food source |

| Hexyl Butoxyethyl Adipate (HBEA) | Significant mycelial overgrowth | Serves as a food source |

| Octyl Butoxyethyl Adipate (OBEA) | Significant mycelial overgrowth | Serves as a food source |

| Decyl Butoxyethyl Adipate (DBEA) | Significant mycelial overgrowth | Serves as a food source |

| Data sourced from studies on alkyl butoxyethyl adipates, which are used as analogs for assessing the properties of this compound. nih.govnih.govresearchgate.net |

Phytotoxicity Evaluations (e.g., Phytotesting Methods)

The environmental safety and potential phytotoxicity of adipate esters have been assessed using phytotesting methods. nih.govresearchgate.netnih.gov These evaluations typically measure the impact of the chemical on plant development, focusing on indicators such as seed germination rates and the growth of roots and shoots. nih.govresearchgate.net

Phytotoxicity Assessment of Alkyl Butoxyethyl Adipates

| Sample | Test Species | Average Root Length (cm) | Average Ground Part Length (cm) | Seed Germination (%) | Germination Energy for 5 Days (%) | Integrated Toxicity Factor (ITF) |

| Control | Watercress | 1.96 | 0.51 | 93 | 81 | 1.22 |

| Control | Radish | 14.36 | 8.32 | 91 | 77 | 1.35 |

| BBEA | Watercress | 2.01 | 0.56 | 90 | 76 | 1.02 |

| HBEA | Radish | 14.55 | 8.21 | 88 | 74 | 1.15 |

| OBEA | Watercress | 1.89 | 0.49 | 91 | 78 | 1.11 |

| DBEA | Radish | 14.23 | 8.45 | 90 | 75 | 1.24 |

| Data from a study on alkyl butoxyethyl adipates, presented here as analogs for this compound. nih.gov |

Interactions and Applications of Octyl Decyl Adipate in Advanced Materials

Polymer Plasticization Research

Octyl decyl adipate (B1204190) (ODA) is a significant chemical compound utilized in polymer science, primarily as a plasticizer. Its role is to enhance the flexibility, durability, and workability of polymeric materials. kinampark.com This section delves into the research surrounding ODA's function as a sustainable plasticizer, its compatibility with various polymers, the underlying molecular interactions, and its influence on the mechanical properties of these materials.

Evaluation of Octyl Decyl Adipate as a Sustainable Plasticizer Alternative

In the quest for environmentally friendly and non-toxic additives for polymers, this compound has been evaluated as a sustainable alternative to traditional plasticizers, such as certain phthalates. nih.gov Adipate esters, including ODA, are considered a safer alternative due to their reduced toxicity and better biodegradability. nih.govmdpi.com Research has focused on synthesizing adipate-based plasticizers from renewable resources, further bolstering their sustainability profile. scielo.br The performance of these bio-based plasticizers is often compared to conventional ones like dioctyl adipate (DOA) and dioctyl phthalate (B1215562) (DOP). scielo.brkinampark.com Studies have shown that bio-based plasticizers can exhibit comparable, and in some cases superior, properties in terms of enhancing polymer flexibility and thermal stability. kinampark.com The environmental and economic benefits of using biodegradable adipate plasticizers are significant, as they can accelerate the decomposition of PVC composites and reduce long-term environmental damage. researchgate.net